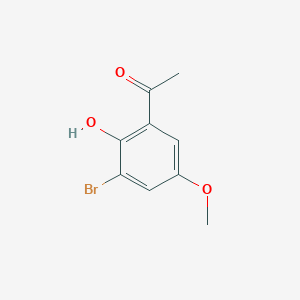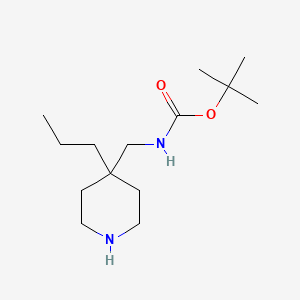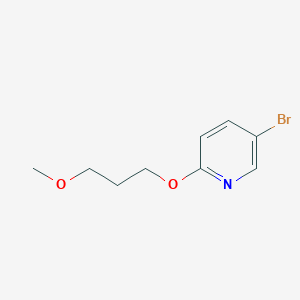
5-Bromo-2-(3-methoxypropoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(3-methoxypropoxy)pyridine: is an organic compound with the molecular formula C9H12BrNO2 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and a 3-methoxypropoxy group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-methoxypropoxy)pyridine typically involves the bromination of 2-(3-methoxypropoxy)pyridine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as acetonitrile or dioxane, and the product is purified through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-(3-methoxypropoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki Cross-Coupling Reaction: Uses arylboronic acids, palladium catalyst, and a base like potassium phosphate in a solvent such as dioxane.
Nucleophilic Substitution: Uses nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Applications De Recherche Scientifique
5-Bromo-2-(3-methoxypropoxy)pyridine has several applications in scientific research, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, such as anti-thrombolytic and biofilm inhibition properties.
Material Science: Used in the synthesis of novel pyridine-based derivatives for applications in liquid crystals and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(3-methoxypropoxy)pyridine involves its interaction with specific molecular targets and pathways. For example, in biological studies, it may inhibit clot formation by interacting with thrombolytic pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparaison Avec Des Composés Similaires
3-Bromo-5-methoxypyridine: Similar in structure but lacks the 3-methoxypropoxy group.
5-Bromo-2-methoxy-3-(3-methoxypropoxy)pyridine: Similar but with an additional methoxy group on the pyridine ring.
Uniqueness: 5-Bromo-2-(3-methoxypropoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and material science make it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C9H12BrNO2 |
|---|---|
Poids moléculaire |
246.10 g/mol |
Nom IUPAC |
5-bromo-2-(3-methoxypropoxy)pyridine |
InChI |
InChI=1S/C9H12BrNO2/c1-12-5-2-6-13-9-4-3-8(10)7-11-9/h3-4,7H,2,5-6H2,1H3 |
Clé InChI |
RHVHGYPRRDMVMG-UHFFFAOYSA-N |
SMILES canonique |
COCCCOC1=NC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


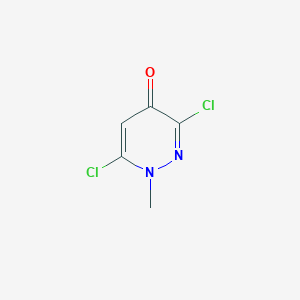
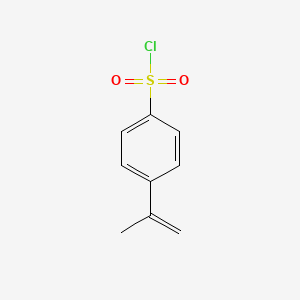
![2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B13982583.png)
![(S)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13982584.png)
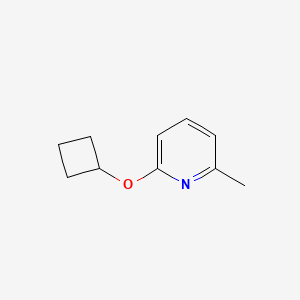
![(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B13982602.png)
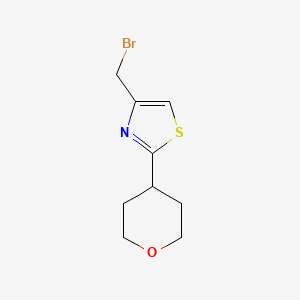

![17-[7-(4-Aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,33,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B13982613.png)
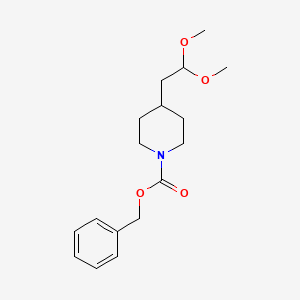
![tert-butyl (2S,5S)-2-methyl-5-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13982624.png)
